Ethyl (E)-o-methoxycinnamate

Vue d'ensemble

Description

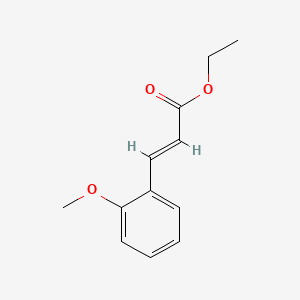

Ethyl (E)-o-methoxycinnamate is an organic compound belonging to the cinnamate family It is characterized by the presence of an ethyl ester group attached to a methoxylated cinnamic acid This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl (E)-o-methoxycinnamate can be synthesized through several methods. One common approach involves the esterification of o-methoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid or acidic ion-exchange resins can further optimize the reaction conditions. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Oxidation Reactions

EMC undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) .

-

Products :

-

o-Methoxybenzaldehyde (aldehyde)

-

o-Methoxycinnamic acid (carboxylic acid)

-

Example Reaction Pathway :

Reduction Reactions

Reductive cleavage of the ester and alkene groups yields alcohols or alkanes:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in dry ether or catalytic hydrogenation (H₂/Pd) .

-

Products :

-

Ethyl (E)-o-methoxycinnamyl alcohol (primary alcohol)

-

o-Methoxycinnamyl alcohol (secondary alcohol)

-

Key Observation : LiAlH₄ selectively reduces the ester group to an alcohol without affecting the methoxy substituent.

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under alkaline conditions:

-

Reagents/Conditions : Sodium hydride (NaH) in dimethylformamide (DMF) with nucleophiles (e.g., amines, thiols) .

-

Example Reaction :

-

Mechanism : Degradation of DMF generates dimethylamine, which substitutes the methoxy group via a nucleophilic acyl substitution .

Photochemical Reactions

EMC undergoes isomerization and degradation under UV light:

Photoisomerization

-

Product : Z-isomer of EMC (reversible under dark conditions).

Photodegradation with Oxidants

-

Products :

Product Structure Detection Method 3-Chloro-4-MCA Chlorinated cinnamic acid GC-MS 4-Methoxybenzaldehyde Aldehyde derivative Spectrophotometry 3,5-Dichloro-4-MBA Dichlorinated benzaldehyde GC-MS

Mechanistic Insight : Radical intermediates (e.g., ●OH, Cl●) drive chlorination and oxidation, forming mutagenic byproducts .

Hydrolysis Reactions

Ester cleavage occurs under physiological or acidic conditions:

-

Reagents/Conditions : Esterases in human plasma (pH 7.4, 35°C) .

-

Products :

-

4-Methoxycinnamic acid

-

Ethanol

-

Kinetics : Plasma hydrolysis half-life = 10 hours .

Wittig Reaction

-

Reagents : Ethyl (triphenylphosphoranylidene)acetate + p-anisaldehyde .

-

Conditions : Dichloromethane, 20°C, 16 hours.

Comparative Reactivity Table

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry

- Starting Material : Ethyl (E)-o-methoxycinnamate serves as a precursor for synthesizing more complex organic molecules.

- Reactions : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for developing new compounds with desired properties.

Biology

- Model Compound : Used in studies of enzyme-catalyzed reactions and metabolic pathways.

- Antioxidant Properties : Exhibits significant antioxidant activity due to the methoxy group, which enhances its ability to neutralize free radicals compared to non-methoxylated counterparts.

Medicine

- Anti-inflammatory Effects : Research indicates that this compound has potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce tissue inflammation in animal models .

- Antiviral Activity : Recent studies have demonstrated its efficacy against dengue virus infections, targeting multiple serotypes and significantly reducing viral replication .

Industry

- Fragrance and Flavor : Commonly used in the fragrance industry due to its pleasant aroma.

- Sunscreen Agent : Functions as a UV filter in sunscreens, protecting skin from harmful UV radiation while also providing antioxidant benefits.

Case Studies and Research Findings

-

Antioxidant and Anti-inflammatory Studies :

- In vivo studies have shown that this compound significantly inhibits granuloma formation in rats, demonstrating its potential utility in treating inflammatory conditions .

- The compound's ability to modulate cytokine levels was confirmed through assays measuring interleukin and tumor necrosis factor levels in macrophage cell lines .

- Antiviral Efficacy Against Dengue Virus :

-

UV Protection Mechanism :

- Research indicates that this compound absorbs UV radiation effectively, making it a critical component in sunscreen formulations aimed at preventing skin damage from sun exposure.

Mécanisme D'action

Ethyl (E)-o-methoxycinnamate can be compared with other cinnamate derivatives such as methyl cinnamate and ethyl cinnamate. While all these compounds share a common cinnamate backbone, the presence of different substituents (e.g., methoxy group) imparts unique properties. For example, the methoxy group in this compound enhances its antioxidant activity compared to its non-methoxylated counterparts.

Comparaison Avec Des Composés Similaires

- Methyl cinnamate

- Ethyl cinnamate

- o-Methoxycinnamic acid

Activité Biologique

Ethyl (E)-o-methoxycinnamate, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to the aromatic ring, which enhances its biological activity compared to other cinnamate derivatives. Its chemical formula is , and it is primarily known for its role as an anti-inflammatory and antioxidant agent.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Studies have shown that this compound targets the Dengue virus (DENV), specifically inhibiting DENV-2 infection and reducing viral protein synthesis. This suggests a potential role in antiviral therapies.

- Anti-inflammatory Effects : this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) with IC50 values of 1.12 µM and 0.83 µM, respectively. This inhibition leads to a reduction in inflammatory responses, making it a candidate for treating inflammatory diseases .

- Antioxidant Properties : The methoxy group enhances its antioxidant capacity, allowing it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage.

1. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens, including:

- Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.

- Fungi : Inhibits growth of Candida albicans and Aspergillus niger at concentrations below 10 µg/mL .

2. Anti-neoplastic Effects

Research indicates that this compound may possess chemopreventive properties by inhibiting tumor growth through COX-2 modulation. This makes it a potential candidate for cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using computational models. Key parameters include:

- Absorption : Predicted to have moderate absorption rates.

- Distribution : Likely distributed throughout body tissues due to its lipophilic nature.

- Metabolism : Undergoes metabolic conversion primarily through oxidation and reduction pathways.

- Excretion : Expected to be eliminated via renal pathways after metabolic processing.

Case Studies

-

In Vitro Studies on Antiviral Activity :

- A study demonstrated that this compound significantly reduced DENV-2 replication in infected cell lines, highlighting its potential as an antiviral agent.

- Anti-inflammatory Research :

1. Pharmaceutical Industry

Due to its bioactive properties, this compound is being explored for incorporation into formulations aimed at treating inflammation and viral infections.

2. Cosmetic Industry

Its antioxidant properties make it an attractive ingredient in skincare products, particularly those designed to provide UV protection and combat oxidative stress .

3. Food Industry

The compound's antimicrobial properties could be leveraged as a natural preservative in food products, enhancing shelf life while ensuring safety against microbial contamination.

Propriétés

IUPAC Name |

ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAFSLBAINHGTN-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264009 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-54-2, 33877-05-3 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.